5-Methoxy-N-isopropyltryptamine
Overview
Description
5-Methoxy-N-isopropyltryptamine, also known as 5-MeO-DiPT, foxy methoxy, or just foxy, is a tryptamine that is used recreationally as a psychedelic . It is orally active, and dosages between 6–20 mg are commonly reported .
Molecular Structure Analysis
5-MeO-MiPT shares its core structure with the neurotransmitter serotonin, also named 5-hydroxytryptamine (5-HT) . The chemical formula of 5-MeO-MiPT is C17H26N2O .Chemical Reactions Analysis
The electrochemical behavior of 5-MeO-MiPT has been studied using carbon electrodes . It showed only one irreversible oxidation process at a glassy carbon electrode, but many electrochemical processes were exhibited at a carbon graphite screen-printed electrode (SPE-Gr) .Physical And Chemical Properties Analysis
5-MeO-MiPT is a small molecule with an average weight of 274.4011 . It is a synthetic tryptamine analog .Scientific Research Applications
Metabolism and Detection
In Vitro and In Vivo Metabolism
5-Methoxy-N-isopropyltryptamine (5-MeO-MiPT) has been studied for its metabolism in humans. Researchers have identified various metabolites in blood and urine, which are useful for developing new methods to detect 5-MeO-MiPT consumption (Grafinger et al., 2018).
Identification and Quantification of Metabolites
Studies have focused on identifying and quantifying the urinary metabolites of 5-MeO-MiPT. This research is crucial for understanding its effects and potential risks (Kamata et al., 2006).
Analytical Methods
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry
This technique has been developed for the simultaneous determination of 5-MeO-MiPT and its metabolites in urine, highlighting the drug's pharmacokinetic properties (Jin et al., 2011).
Gas Chromatography-Mass Spectrometry
This method is used to analyze the metabolism of 5-MeO-MiPT in rat urine. It provides insights into the drug's metabolites and their relative abundance (Kanamori et al., 2006).
Forensic Applications
Identification in Forensic Cases
The detection of 5-MeO-MiPT and its metabolites in biological samples is essential for forensic analysis, especially in cases of intoxication or overdose (Tanaka et al., 2006).
Hair Analysis
Analyzing hair samples for 5-MeO-MiPT can document illegal use and provide long-term insight into exposure. This method has significant implications for forensic investigations (Wang et al., 2019).
Biochemical and Pharmacological Insights
Serotonin Transporter and 5-HT1A Receptor Involvement
Research has focused on understanding how 5-MeO-MiPT interacts with serotonin transporters and receptors, which is crucial for comprehending its psychotropic effects (Hagino et al., 2021).
Toxicologic Analysis
The toxicological profile and metabolism of 5-MeO-MiPT have been studied to understand its physiological impact and potential risks (Katagi et al., 2010).
Safety And Hazards
properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJNZJNPDORBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351701 | |
Record name | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-N-isopropyltryptamine | |
CAS RN |
109921-55-3 | |
Record name | 5-Meo-nipt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109921553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-MEO-NIPT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEP4J0P21U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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